2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292203
InChI: InChI=1S/C23H18ClN3O2/c24-17-8-6-15(7-9-17)14-29-18-10-11-19(21(28)12-18)22-20(13-26-23(25)27-22)16-4-2-1-3-5-16/h1-13,28H,14H2,(H2,25,26,27)
SMILES:
Molecular Formula: C23H18ClN3O2
Molecular Weight: 403.9 g/mol

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol

CAS No.:

Cat. No.: VC16292203

Molecular Formula: C23H18ClN3O2

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol -

Specification

Molecular Formula C23H18ClN3O2
Molecular Weight 403.9 g/mol
IUPAC Name 2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorophenyl)methoxy]phenol
Standard InChI InChI=1S/C23H18ClN3O2/c24-17-8-6-15(7-9-17)14-29-18-10-11-19(21(28)12-18)22-20(13-26-23(25)27-22)16-4-2-1-3-5-16/h1-13,28H,14H2,(H2,25,26,27)
Standard InChI Key KVANSCLVQOMLQM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N

Introduction

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol is a complex organic compound belonging to the pyrimidine derivative class. This compound is of interest due to its potential biological activities, which can be attributed to its structural features, including the presence of amino, phenyl, and chlorobenzyl groups. These functionalities allow for various interactions with biological targets, such as enzymes and receptors.

Synthesis Methods

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For compounds like 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol, the process may include:

  • Formation of the Pyrimidine Core: This involves creating the basic pyrimidine ring structure.

  • Introduction of the Amino and Phenyl Groups: These groups are added to the pyrimidine core to form the intermediate compounds.

  • Attachment of the Chlorobenzyl Group: This step involves etherification reactions to attach the chlorobenzyl group to the phenol moiety.

Advanced methods such as Suzuki–Miyaura coupling can be employed to enhance yield and purity during industrial production.

Biological Activity

The biological activity of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structure allows for various interactions:

  • Hydrogen Bonding: The amino and phenol functionalities can participate in hydrogen bonding, modulating the activity of target proteins and influencing various biological pathways.

  • Binding Affinity: The chlorobenzyl group may enhance binding affinity to certain biological targets.

Comparison with Similar Compounds

Similar compounds, such as 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol, share structural similarities but differ in their substitution patterns, which can influence their biological activity and chemical reactivity.

Data Table: Comparison of Similar Pyrimidine Derivatives

CompoundMolecular FormulaMolecular WeightCAS Number
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenolC23_{23}H18_{18}ClN3_{3}O2_{2}403.9 g/molNot Available
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenolC26_{26}H24_{24}ClN3_{3}O4_{4}487.93 g/mol903191-00-4
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorophenyl)methoxy]phenolC23_{23}H18_{18}ClN3_{3}O2_{2}403.9 g/mol900280-24-2

This table highlights the structural similarities and differences among these compounds, which can influence their biological activities and chemical properties.

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